

# Preclinical Efficacy of BAY1125976: A Technical Overview

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## Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920

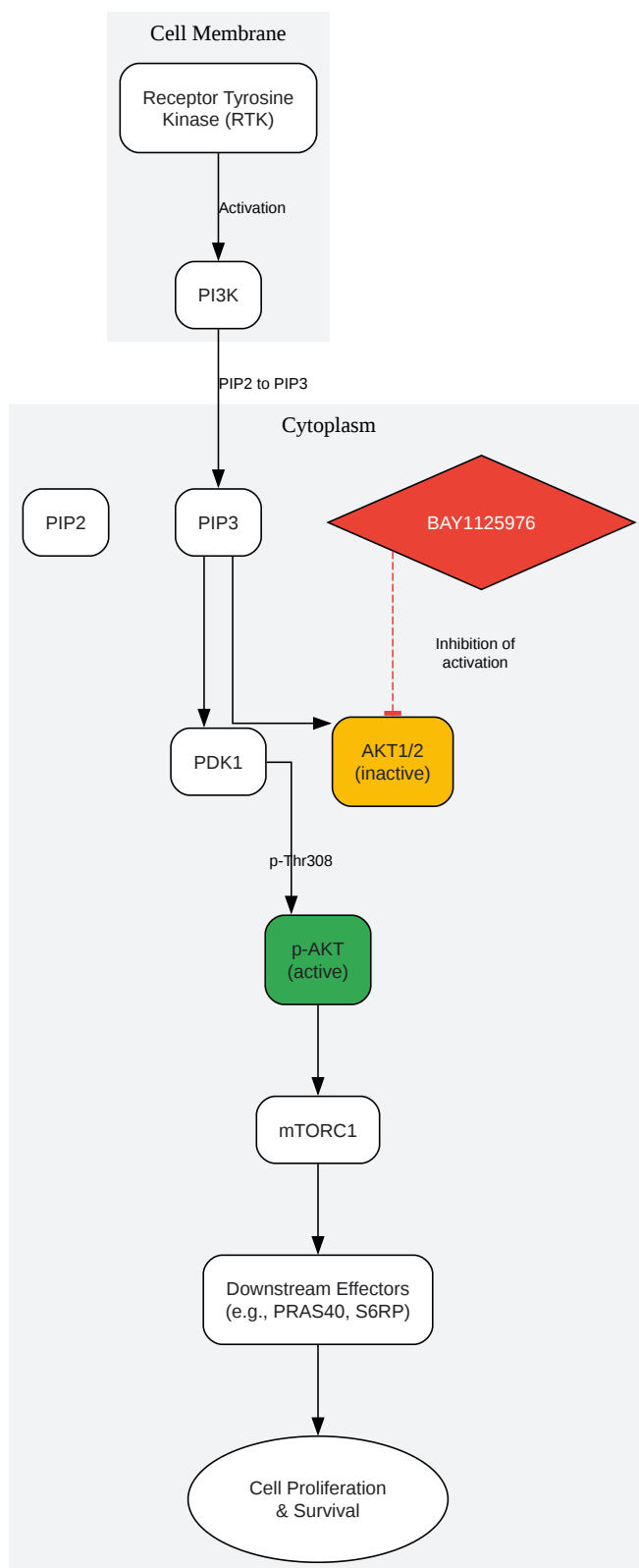
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy of **BAY1125976**, a selective, allosteric inhibitor of AKT1 and AKT2. The document synthesizes available data on the compound's mechanism of action, in vitro and in vivo potency, and its effects on the PI3K/AKT/mTOR signaling pathway.

## Core Mechanism of Action

**BAY1125976** is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.<sup>[1][2]</sup> It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive, non-phosphorylated AKT.<sup>[1][3]</sup> This binding prevents the conformational changes necessary for activation, thereby inhibiting the crucial phosphorylation of AKT at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473).<sup>[1][4][5]</sup> Consequently, the downstream signaling cascade is blocked.<sup>[6]</sup> Notably, **BAY1125976** shows significantly weaker activity against AKT3.<sup>[4][5]</sup>



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Caption: Mechanism of **BAY1125976** in the PI3K/AKT/mTOR signaling pathway.

## In Vitro Efficacy

**BAY1125976** has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.<sup>[1]</sup> Its efficacy is particularly pronounced in cell lines with activating mutations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or loss of PTEN.<sup>[4][5]</sup> Luminal breast cancer cell lines and prostate cancer cell lines expressing androgen receptors have shown high sensitivity to the inhibitor.<sup>[1]</sup>

## Biochemical Activity

In biochemical assays, **BAY1125976** potently inhibits the activity of full-length AKT1 and AKT2.<sup>[1][3]</sup>

Target	IC50 (10 $\mu$ M ATP)	IC50 (2 mM ATP)
AKT1	5.2 nM	44 nM
AKT2	18 nM	36 nM
AKT3	427 nM	Not Reported

Data sourced from Selleck  
Chemicals product page.<sup>[2]</sup>

## Cellular Proliferation

**BAY1125976** demonstrates submicromolar IC50 values in inhibiting the proliferation of various breast and prostate cancer cell lines.<sup>[2]</sup>

Cell Line	Cancer Type	IC50 (Proliferation)	Key Mutations
KPL-4	Breast Cancer	Submicromolar	PIK3CAH1047R
MCF7	Breast Cancer	Submicromolar	PIK3CAE545K
BT-474	Breast Cancer	Submicromolar	PIK3CAK111N
T47D	Breast Cancer	Submicromolar	PIK3CAH1047R
ZR-75-1	Breast Cancer	Submicromolar	Not specified
EVSA-T	Breast Cancer	Submicromolar	Not specified
MDA-MB-453	Breast Cancer	Submicromolar	PIK3CAH1047R
BT20	Breast Cancer	Submicromolar	PTEN null
LNCaP	Prostate Cancer	Submicromolar	PTEN null
LAPC-4	Prostate Cancer	Submicromolar	AKT1E17K

IC50 values are described as submicromolar in the cited literature.[\[2\]](#)

Specific mutations are noted where available from the search results.[\[1\]](#)[\[7\]](#)

## In Vivo Efficacy

**BAY1125976** has shown significant in vivo anti-tumor efficacy in multiple cell line-derived and patient-derived xenograft (PDX) models.[\[1\]](#)[\[3\]](#) Oral administration of the compound was well-tolerated and resulted in dose-dependent tumor growth inhibition.[\[4\]](#)[\[5\]](#)

## Xenograft Model Efficacy

Strong anti-tumor activity has been observed in various xenograft models, particularly those with activating mutations in the AKT pathway.[\[1\]](#)[\[7\]](#)

Xenograft Model	Cancer Type	Key Mutation(s)	Dosing Regimen	Efficacy Outcome (T/C Ratio*)
KPL-4	Breast Cancer	PIK3CAH1047R	25 or 50 mg/kg, daily, p.o.	0.14 and 0.08, respectively
MCF7	Breast Cancer	PIK3CAE545K	25 or 50 mg/kg, daily, p.o.	0.25 and 0.25, respectively
HBCx-2 (PDX)	Breast Cancer	Not specified	Not specified	Significant tumor growth inhibition
LAPC-4	Prostate Cancer	AKT1E17K	Not specified	Good antitumor efficacy
AXF 984 (PDX)	Anal Cancer	AKT1E17K	25 and 50 mg/kg, daily, p.o.	Potent, statistically significant antitumor efficacy

T/C Ratio: Ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.[2] Data for HBCx-2 and LAPC-4 described qualitatively.[1][3]

## Experimental Protocols

### In Vitro Kinase Activity Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of **BAY1125976** against AKT kinases.

- **Enzyme and Substrate Preparation:** Recombinant full-length AKT1, AKT2, and AKT3 enzymes are used. A suitable peptide substrate is prepared in assay buffer.
- **Compound Dilution:** **BAY1125976** is serially diluted to various concentrations.
- **Assay Reaction:** The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by adding the compound dilutions.
- **Incubation:** The reaction is incubated at a controlled temperature for a specified period to allow for substrate phosphorylation.
- **Detection:** The level of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
- **Data Analysis:** The IC<sub>50</sub> values are calculated by plotting the percentage of inhibition against the compound concentration.

## Cell Proliferation Assay

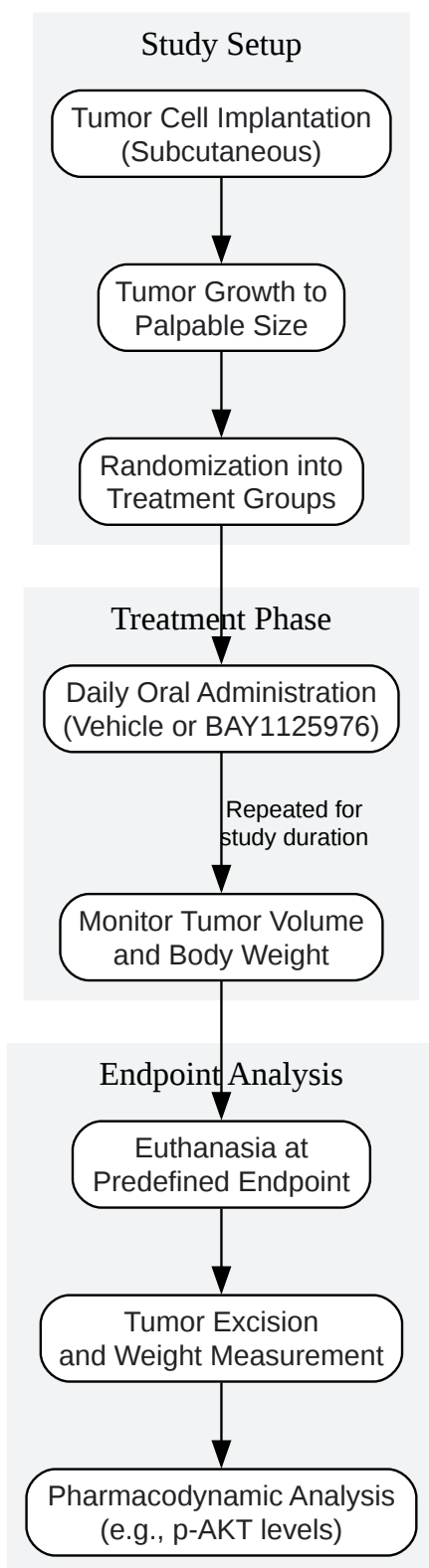
This protocol describes a common method for evaluating the effect of **BAY1125976** on cancer cell proliferation.

- **Cell Seeding:** Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- **Compound Treatment:** Cells are treated with a range of concentrations of **BAY1125976**. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
- **Viability Assessment:** Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or resazurin-based assays.

- **Data Analysis:** The absorbance or fluorescence is read using a plate reader. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration.

## In Vivo Xenograft Study

This protocol provides a general workflow for assessing the anti-tumor efficacy of **BAY1125976** in a mouse xenograft model.



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Caption: A typical experimental workflow for in vivo xenograft studies.

- Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.[\[2\]](#)
- Tumor Implantation: Human cancer cells or fragments from a patient-derived tumor are implanted subcutaneously into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into control (vehicle) and treatment groups.
- Drug Administration: **BAY1125976** is administered orally (p.o.) at various doses, typically on a daily schedule.[\[2\]](#)[\[7\]](#)
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula:  $(\text{length} \times \text{width}^2)/2$ .
- Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.
- Efficacy Evaluation: The primary efficacy endpoint is the tumor growth inhibition, often expressed as the T/C ratio. Statistical analysis is performed to determine the significance of the anti-tumor effect.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of phosphorylated AKT (p-AKT) and downstream markers like p-PRAS40.[\[6\]](#)[\[7\]](#)

## Combination Therapies

Preclinical studies have also explored the potential of **BAY1125976** in combination with other anti-cancer agents. Synergistic anti-proliferative effects were observed when combined with anti-hormonal therapies in breast and prostate cancer cell lines, which translated to enhanced in vivo efficacy.[\[4\]](#)[\[5\]](#) Furthermore, combining **BAY1125976** with radiation therapy resulted in additive to synergistic effects, leading to significant delays in tumor growth.[\[4\]](#)[\[5\]](#) Combination with the bone-targeting agent Radium 223 in a breast cancer bone metastasis model also showed a reduction in tumor and metastatic burden.[\[4\]](#)

## Conclusion

The preclinical data for **BAY1125976** strongly support its profile as a potent, selective, and orally bioavailable allosteric inhibitor of AKT1/2. It demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo, particularly in cancers with an activated PI3K/AKT/mTOR pathway. These findings provided a strong rationale for its clinical development as a targeted therapy for relevant cancer patient populations.

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